molecular formula C8H7Cl2N B3367090 5,6-dichloro-2,3-dihydro-1H-indole CAS No. 162100-53-0

5,6-dichloro-2,3-dihydro-1H-indole

Cat. No.: B3367090
CAS No.: 162100-53-0
M. Wt: 188.05 g/mol
InChI Key: ICJRWHOYRYFHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, and they play a crucial role in cell biology. This compound, specifically, is characterized by the presence of two chlorine atoms at the 5 and 6 positions on the indole ring, which can influence its chemical reactivity and biological activity.

Scientific Research Applications

5,6-Dichloro-2,3-dihydro-1H-indole has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 5,6-Dichloroindoline indicates that it has some hazards associated with it. The hazard statements include H302-H315-H319-H332-H335 . The precautionary statements include P261-P280-P305+P351+P338 . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the bromination of indole using N-bromosuccinimide (NBS) followed by a reaction with carbamates to form the corresponding dinitrile . Another method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are used under acidic conditions to yield the indole derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of more saturated compounds.

    Substitution: Halogen atoms can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2,3-diones, while reduction can produce more saturated indole derivatives.

Mechanism of Action

The mechanism by which 5,6-dichloro-2,3-dihydro-1H-indole exerts its effects involves interactions with various molecular targets and pathways. The presence of chlorine atoms can enhance its binding affinity to specific receptors or enzymes, leading to biological activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-2,3-dihydro-1H-indole is unique due to the specific positioning of chlorine atoms, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5,6-dichloro-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJRWHOYRYFHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5,6-Dichloroindole (D38) was reduced in the usual way with sodium cyanoborohydride in glacial acetic acid to give the title compound (D39) (1.18 g, 90%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dichloro-2,3-dihydro-1H-indole
Reactant of Route 2
5,6-dichloro-2,3-dihydro-1H-indole
Reactant of Route 3
5,6-dichloro-2,3-dihydro-1H-indole
Reactant of Route 4
5,6-dichloro-2,3-dihydro-1H-indole
Reactant of Route 5
5,6-dichloro-2,3-dihydro-1H-indole
Reactant of Route 6
5,6-dichloro-2,3-dihydro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.